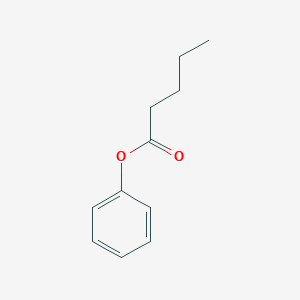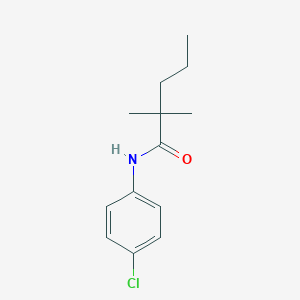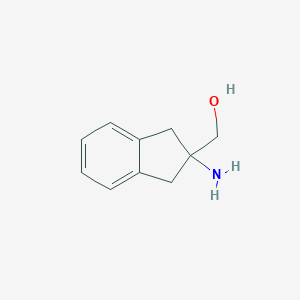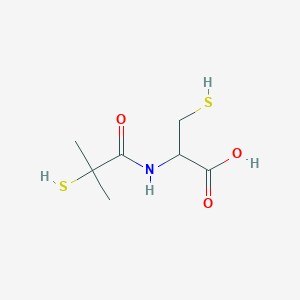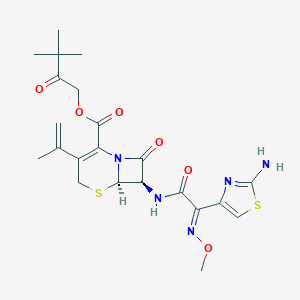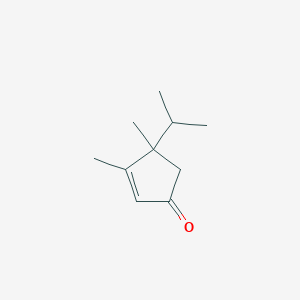
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one, also known as IPDMC, is a cyclic ketone with a unique structure that makes it an important compound in various fields of research. IPDMC has been synthesized using different methods, and its diverse applications have been studied in scientific research.
科学的研究の応用
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has been studied for its various applications in scientific research. It has been used as a flavoring agent in the food industry and as a fragrance in the perfume industry. In addition, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has been studied for its antioxidant and anti-inflammatory properties. It has also been used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
作用機序
The mechanism of action of 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one is still under investigation. However, it has been suggested that 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one may act as a radical scavenger, which helps to prevent oxidative damage in cells. It has also been suggested that 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one may inhibit the production of pro-inflammatory cytokines, which helps to reduce inflammation in the body.
生化学的および生理学的効果
Studies have shown that 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can help to protect cells from oxidative damage and reduce inflammation in the body. In addition, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has been shown to have antimicrobial properties, which can help to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. Another advantage is that it has diverse applications in scientific research. However, one limitation is that it is a volatile compound, which can make it difficult to handle in lab experiments. In addition, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has a low solubility in water, which can limit its use in aqueous solutions.
将来の方向性
There are several future directions for the study of 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Another direction is to study its potential as a natural preservative in the food industry. Furthermore, future studies can focus on the development of new synthesis methods for 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one and its derivatives, which can expand its applications in various fields of research.
Conclusion:
In conclusion, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one is a cyclic ketone with a unique structure that has diverse applications in scientific research. It can be synthesized using different methods and has been studied for its antioxidant, anti-inflammatory, and antimicrobial properties. 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one is a promising compound that has the potential to contribute to various fields of research.
合成法
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one can be synthesized using different methods, including the Pechmann condensation method, Claisen-Schmidt condensation method, and Vilsmeier-Haack reaction method. The Pechmann condensation method involves the reaction of isopropylacetone with malonic acid in the presence of concentrated sulfuric acid. The Claisen-Schmidt condensation method involves the reaction of isopropylacetone with 3,4-dimethylbenzaldehyde in the presence of a base catalyst. The Vilsmeier-Haack reaction method involves the reaction of isopropylacetone with N,N-dimethylformamide and phosphorus oxychloride.
特性
CAS番号 |
131794-49-5 |
|---|---|
製品名 |
4-Isopropyl-3,4-dimethyl-2-cyclopenten-1-one |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
3,4-dimethyl-4-propan-2-ylcyclopent-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)10(4)6-9(11)5-8(10)3/h5,7H,6H2,1-4H3 |
InChIキー |
FPTLWNPHWWQJTB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)CC1(C)C(C)C |
正規SMILES |
CC1=CC(=O)CC1(C)C(C)C |
同義語 |
2-Cyclopenten-1-one,3,4-dimethyl-4-(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



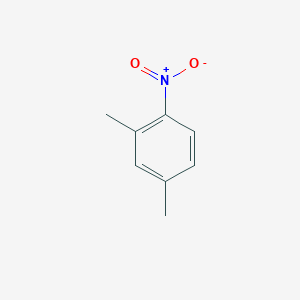
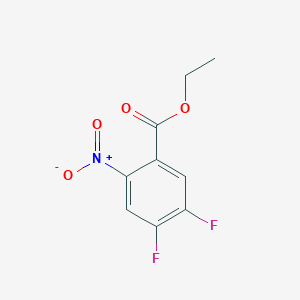
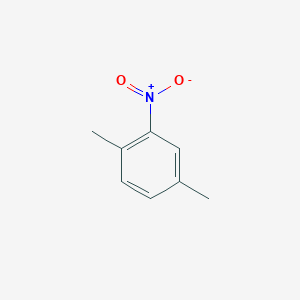
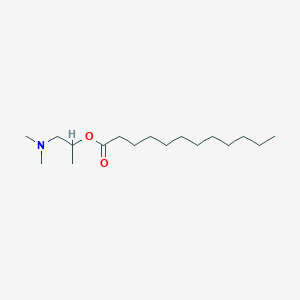
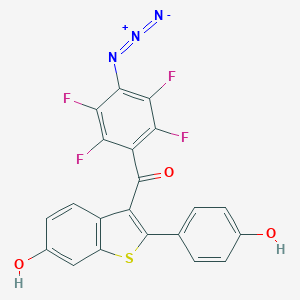
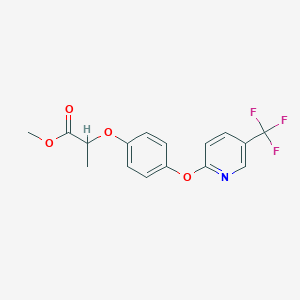
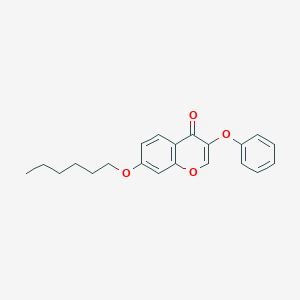
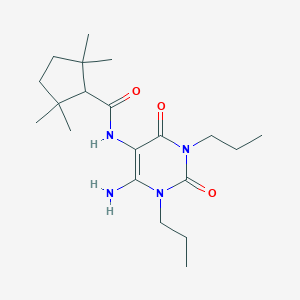
![[1,1'-Biphenyl]-3,4-diol](/img/structure/B166916.png)
